molecular formula C22H26N2O4 B2439655 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide CAS No. 2034598-29-1

3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2439655
CAS No.: 2034598-29-1
M. Wt: 382.46
InChI Key: SAZCGQDRCPWOCV-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as CuI, and bases like NaHCO3 in solvents such as acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, investigating its efficacy and safety in treating various conditions.

    Industry: The compound could be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(4-butoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-2-3-12-26-19-7-5-18(6-8-19)23-22(25)24-11-10-17(14-24)16-4-9-20-21(13-16)28-15-27-20/h4-9,13,17H,2-3,10-12,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZCGQDRCPWOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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